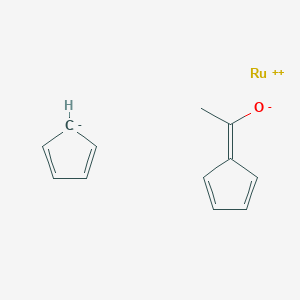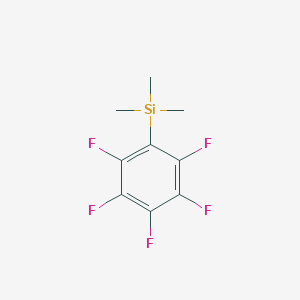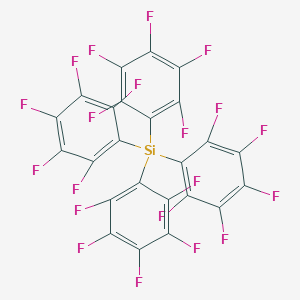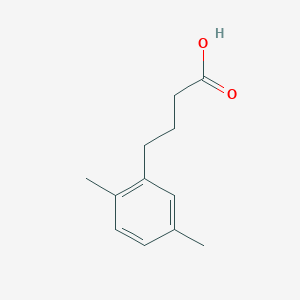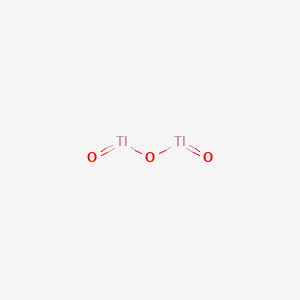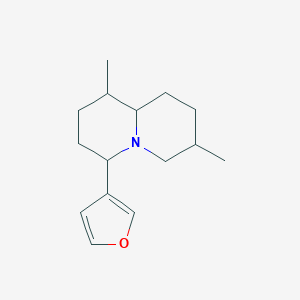![molecular formula C13H14O2 B073958 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-27-8](/img/structure/B73958.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, commonly known as TUTA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. TUTA has shown promising results in various scientific research applications due to its unique mechanism of action and physiological effects.
Mecanismo De Acción
TUTA exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting the activity of COX-2, TUTA reduces the production of prostaglandins, thereby reducing inflammation. TUTA also has antioxidant properties, which may contribute to its therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
TUTA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, TUTA has been shown to have anti-cancer properties. TUTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. TUTA has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using TUTA in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, TUTA does not inhibit the activity of COX-1, which is involved in the production of prostaglandins that are important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using TUTA in lab experiments is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the study of TUTA. One potential direction is the development of TUTA-based drugs for the treatment of inflammatory conditions, such as arthritis. Another potential direction is the study of TUTA in the context of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of TUTA and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of TUTA involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the preparation of the starting material, which is then subjected to a series of chemical reactions, including bromination, cyclization, and deprotection, to produce the final product. The yield of the synthesis process is dependent on various factors, including the quality of the starting material, the reaction conditions, and the expertise of the chemist.
Aplicaciones Científicas De Investigación
TUTA has been extensively studied in the field of medicinal chemistry due to its unique properties. One of the most promising applications of TUTA is its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition has been shown to have therapeutic benefits in various inflammatory conditions. TUTA has also been studied for its potential in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Número CAS |
1207-27-8 |
|---|---|
Nombre del producto |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
Clave InChI |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
SMILES isomérico |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
SMILES canónico |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
Sinónimos |
Acetic acid (9-syn)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



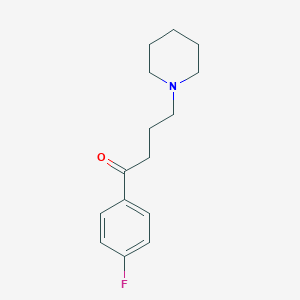
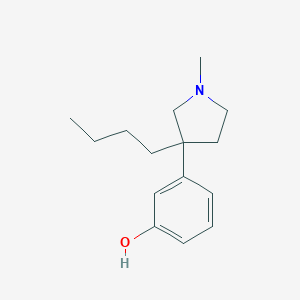
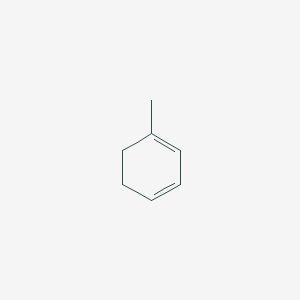
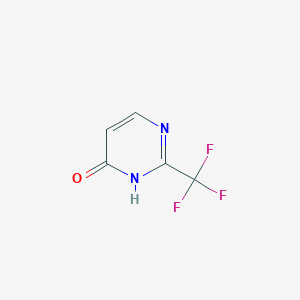
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
